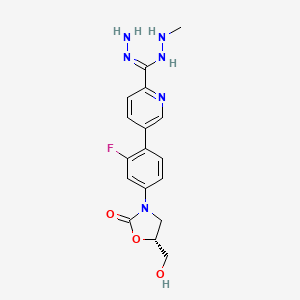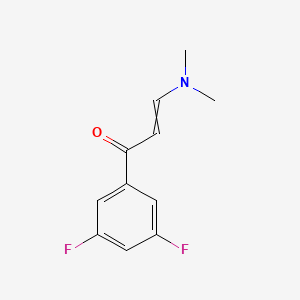
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Difluorophényl)-3-(diméthylamino)prop-2-én-1-one est un composé organique synthétique caractérisé par la présence d'un groupe difluorophényle et d'un groupe diméthylamino attaché à une chaîne principale de propénone.
Méthodes De Préparation
La synthèse de 1-(3,5-difluorophényl)-3-(diméthylamino)prop-2-én-1-one implique généralement les étapes suivantes:
Matières premières: La synthèse commence avec le 3,5-difluorobenzaldéhyde et la diméthylamine.
Conditions réactionnelles: La réaction est effectuée en conditions basiques, souvent en utilisant une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Voie de synthèse: L'étape clé implique la condensation du 3,5-difluorobenzaldéhyde avec la diméthylamine en présence d'une base pour former le produit souhaité.
Production industrielle: À l'échelle industrielle, le processus peut être optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
1-(3,5-Difluorophényl)-3-(diméthylamino)prop-2-én-1-one subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d'acides carboxyliques ou de cétones correspondants.
Réduction: Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'alcools ou d'amines.
Substitution: Le groupe difluorophényle peut subir des réactions de substitution nucléophile, où les atomes de fluor sont remplacés par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes: Les réactifs typiques comprennent les bases (par exemple, l'hydroxyde de sodium), les acides (par exemple, l'acide chlorhydrique) et les solvants (par exemple, l'éthanol, le dichlorométhane). Les conditions réactionnelles varient en fonction de la transformation souhaitée, impliquant souvent des températures et des temps de réaction contrôlés.
Produits principaux: Les principaux produits formés à partir de ces réactions comprennent les dérivés phényliques substitués, les alcools, les amines et les acides carboxyliques.
Applications de recherche scientifique
1-(3,5-Difluorophényl)-3-(diméthylamino)prop-2-én-1-one a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement de maladies telles que le cancer et les infections bactériennes.
Industrie: Dans le domaine de la science des matériaux, il est étudié pour son utilisation potentielle dans le développement de matériaux avancés, notamment les polymères et les dispositifs électroniques.
Mécanisme d'action
Le mécanisme d'action de 1-(3,5-difluorophényl)-3-(diméthylamino)prop-2-én-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques:
Cibles moléculaires: Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à une modulation de leur activité.
Voies impliquées: Il peut influencer diverses voies biochimiques, notamment celles impliquées dans la signalisation cellulaire, le métabolisme et l'expression des gènes. Le mécanisme exact dépend de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
1-(3,5-Difluorophenyl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the materials science field, it is investigated for its potential use in the development of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(3,5-Difluorophényl)-3-(diméthylamino)prop-2-én-1-one peut être comparé à d'autres composés similaires pour souligner son caractère unique:
Composés similaires: Des composés tels que 1-(3,5-dichlorophényl)-3-(diméthylamino)prop-2-én-1-one et 1-(3,5-dibromophényl)-3-(diméthylamino)prop-2-én-1-one présentent des similitudes structurelles mais diffèrent par leurs substituants halogénés.
Unicité: La présence d'atomes de fluor dans 1-(3,5-difluorophényl)-3-(diméthylamino)prop-2-én-1-one confère des propriétés uniques telles qu'une lipophilie accrue, une stabilité métabolique et une activité biologique potentielle, le distinguant de ses homologues chlorés et bromés.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWINPSKRVANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
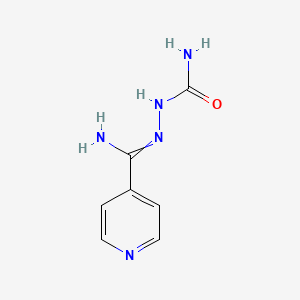
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
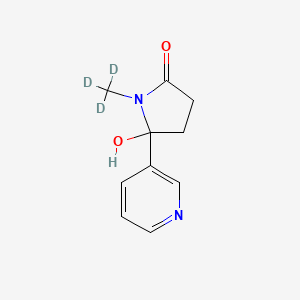



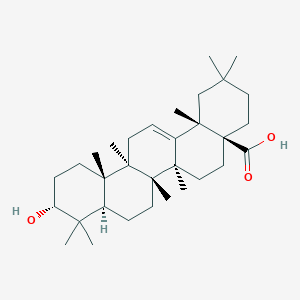

![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)


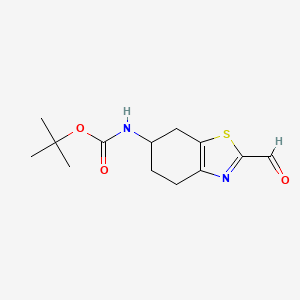
![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
